molecular formula C9H18N6 B000313 Altretamine CAS No. 645-05-6

Altretamine

Cat. No. B000313
Key on ui cas rn: 645-05-6
M. Wt: 210.28 g/mol
InChI Key: UUVWYPNAQBNQJQ-UHFFFAOYSA-N
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Patent
US05876691

Procedure details

A 10/2.5 cm Econocolumn (Bic-Rad, Hemel Hempsted, UK) was packed with 40 ml chelating Sepharose fast flow (Pharmacia Biotech, St Albans, UK) and equilibrated under gravity with 100 ml water. Metal ions (100 ml) were loaded as 0.1M copper sulphate, zinc chloride or nickel chloride (Sigma) in water and washed through with the same volume of equilibrium buffer (PBS/1M NaCl). NaCl was added to the concentrated dialysed supernatant to a final concentration of 1M to prevent leaching of metal ions from the column33. Up to 300 ml supernatant was loaded and the unbound material collected. Competitive elution was carried out using an imidazole gradient of 40, 60, 80, 100 and 120 mM, collecting 250 ml batchwise of bound product at each step. The column was regenerated by stripping metal ions with 100 ml of 50 mM EDTA and re-equilibrated with several column volumes of water.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Sepharose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([C:4]1N=C(N(C)C)N=[C:6](N(C)C)[N:5]=1)C.N[C@H:17]([CH:22]=[O:23])CCSC.[OH2:24]>S([O-])([O-])(=O)=O.[Cu+2].[Cl-].[Zn+2].[Cl-].[Ni](Cl)Cl>[CH:1]1[N:2]=[CH:4][NH:5][C:6]=1[CH2:17][C:22]([OH:23])=[O:24] |f:3.4,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C1=NC(=NC(=N1)N(C)C)N(C)C
Step Two
Name
Sepharose
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
N[C@@H](CCSC)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Eight
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni](Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed through with the same volume of equilibrium buffer (PBS/1M NaCl)
ADDITION
Type
ADDITION
Details
NaCl was added to the concentrated
CUSTOM
Type
CUSTOM
Details
dialysed supernatant to a final concentration of 1M
CUSTOM
Type
CUSTOM
Details
the unbound material collected
WASH
Type
WASH
Details
Competitive elution
CUSTOM
Type
CUSTOM
Details
collecting 250 ml batchwise of bound product at each step

Outcomes

Product
Name
Type
Smiles
C1=C(NC=N1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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